3-Bromo-2-methoxy-6-(methoxymethyl)naphthalene
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Overview
Description
3-Bromo-2-methoxy-6-(methoxymethyl)naphthalene is an organic compound that belongs to the class of naphthalenes This compound is characterized by the presence of a bromine atom, two methoxy groups, and a methoxymethyl group attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-methoxy-6-(methoxymethyl)naphthalene can be achieved through several synthetic routes. One common method involves the bromination of 2-methoxy-6-(methoxymethyl)naphthalene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is typically carried out in an organic solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-methoxy-6-(methoxymethyl)naphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the methoxy groups to hydroxyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of de-brominated or hydroxylated derivatives.
Scientific Research Applications
3-Bromo-2-methoxy-6-(methoxymethyl)naphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Potential use in the study of biological pathways and interactions due to its structural properties.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-2-methoxy-6-(methoxymethyl)naphthalene involves its interaction with molecular targets through its functional groups. The bromine atom and methoxy groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include nucleophilic attack, electrophilic substitution, and coordination with metal ions in catalytic processes .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-methoxynaphthalene: Similar structure with a bromine atom and a methoxy group on the naphthalene ring.
Methyl 6-bromo-2-naphthoate: Contains a bromine atom and a methoxy group, but with an ester functional group instead of a methoxymethyl group.
Properties
CAS No. |
89113-47-3 |
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Molecular Formula |
C13H13BrO2 |
Molecular Weight |
281.14 g/mol |
IUPAC Name |
3-bromo-2-methoxy-6-(methoxymethyl)naphthalene |
InChI |
InChI=1S/C13H13BrO2/c1-15-8-9-3-4-10-7-13(16-2)12(14)6-11(10)5-9/h3-7H,8H2,1-2H3 |
InChI Key |
VGCMZHQKLVIEAY-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC2=CC(=C(C=C2C=C1)OC)Br |
Origin of Product |
United States |
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